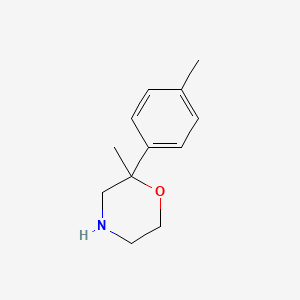

2-Methyl-2-(p-tolyl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(4-methylphenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-3-5-11(6-4-10)12(2)9-13-7-8-14-12/h3-6,13H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYMBSUCKZVKFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CNCCO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40639893 | |

| Record name | 2-Methyl-2-(4-methylphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40639893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902836-81-1 | |

| Record name | 2-Methyl-2-(4-methylphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40639893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Analysis of 2-Methyl-2-(p-tolyl)morpholine

Foreword for the Researcher

This technical guide is designed for professionals in the fields of chemical research, drug development, and analytical sciences. The focus of this document is the comprehensive Nuclear Magnetic Resonance (NMR) spectral characterization of 2-Methyl-2-(p-tolyl)morpholine. As a chiral morpholine derivative, this compound and its analogues are of significant interest in medicinal chemistry and organic synthesis. The morpholine ring is a privileged scaffold, and understanding its substitution patterns is crucial for modulating physicochemical properties and biological activity.

This guide moves beyond a simple presentation of data. It is structured to provide a deep understanding of the principles behind the spectral features, offering insights into how the molecular architecture of this compound dictates its NMR signature. We will delve into a predictive analysis of both ¹H and ¹³C NMR spectra, grounded in established spectroscopic principles and data from related structures. Furthermore, this document provides robust, field-proven protocols for sample preparation and data acquisition, ensuring that the reader can confidently apply these methodologies in their own laboratory settings.

Molecular Structure and Stereochemical Considerations

This compound possesses a distinct molecular structure that directly influences its NMR spectra. The molecule consists of a morpholine ring substituted at the 2-position with both a methyl group and a p-tolyl group. This substitution creates a chiral center at the C2 carbon.

The morpholine ring typically adopts a chair conformation to minimize steric strain.[1] Due to the presence of the chiral center and the ring's conformation, the methylene protons on the morpholine ring (at C3, C5, and C6) are diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts, leading to more complex splitting patterns than might be naively expected.

Below is the chemical structure with a numbering scheme that will be used for the assignment of NMR signals throughout this guide.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound can be predicted by analyzing its structural components. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen), the aromatic ring current of the p-tolyl group, and the overall molecular geometry.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| N-H | 1.5 - 2.5 | broad singlet | 1H |

| 2-CH₃ | 1.4 - 1.6 | singlet | 3H |

| 4'-CH₃ (tolyl) | 2.3 - 2.4 | singlet | 3H |

| C3-H₂, C5-H₂ | 2.6 - 3.2 | multiplet | 4H |

| C6-H₂ | 3.6 - 4.0 | multiplet | 2H |

| H-2', H-6' (tolyl) | 7.2 - 7.3 | doublet | 2H |

| H-3', H-5' (tolyl) | 7.1 - 7.2 | doublet | 2H |

Rationale for Predicted ¹H NMR Assignments:

-

N-H Proton: The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature.[2] It often appears as a broad singlet due to rapid chemical exchange and quadrupolar broadening from the ¹⁴N nucleus.[3]

-

Methyl Protons (2-CH₃ and 4'-CH₃): The methyl group attached to the chiral center (2-CH₃) is expected to be a singlet in the aliphatic region. The methyl group on the p-tolyl ring (4'-CH₃) will also be a singlet, slightly downfield due to the influence of the aromatic ring.[4]

-

Morpholine Ring Methylene Protons (C3, C5, C6):

-

The protons on the carbons adjacent to the electronegative oxygen atom (C6) are the most deshielded and will appear at the lowest field (highest ppm value) among the morpholine ring protons.[1][5]

-

The protons on the carbons adjacent to the nitrogen (C3 and C5) will appear at a higher field (lower ppm value) compared to the C6 protons.

-

Due to the diastereotopicity, the two protons on each of these carbons (e.g., the two C6 protons) are non-equivalent. They will split each other (geminal coupling) and also be split by adjacent protons (vicinal coupling), resulting in complex multiplets.

-

-

p-Tolyl Protons: The p-substituted aromatic ring will give rise to a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the morpholine-substituted carbon (H-2', H-6') and the protons meta (H-3', H-5') will have slightly different chemical environments.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will appear as a singlet.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| 2-CH₃ | 25 - 30 |

| 4'-CH₃ (tolyl) | 20 - 22 |

| C3, C5 | 48 - 55 |

| C6 | 68 - 75 |

| C2 | 75 - 80 |

| C-3', C-5' (tolyl) | 128 - 130 |

| C-2', C-6' (tolyl) | 125 - 128 |

| C-4' (tolyl) | 135 - 138 |

| C-1' (tolyl) | 140 - 145 |

Rationale for Predicted ¹³C NMR Assignments:

-

Aliphatic Carbons: The methyl carbons will appear at the highest field (lowest ppm). The morpholine ring carbons adjacent to the nitrogen (C3, C5) will be in the range of 48-55 ppm, while the carbon next to the oxygen (C6) will be significantly downfield (68-75 ppm).[1] The quaternary carbon at the chiral center (C2) will also be downfield due to the substitution with oxygen, nitrogen (indirectly), a methyl group, and the tolyl group.

-

Aromatic Carbons: The aromatic carbons of the p-tolyl group will appear in the typical aromatic region (120-145 ppm). The carbon attached to the electron-donating methyl group (C-4') and the carbon attached to the morpholine ring (C-1') will be the most downfield.

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the use of appropriate experimental parameters.

Sample Preparation

A standardized protocol for preparing a sample of this compound for NMR analysis is outlined below. The underlying principle is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[6][7]

-

Weighing the Sample: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[6]

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[7]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Vortex or gently agitate the vial to ensure complete dissolution.

-

Filtration: To remove any suspended particles, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Caption: Experimental workflow for NMR analysis.

Data Acquisition

The following is a general procedure for acquiring 1D NMR spectra. Specific parameters may need to be optimized based on the spectrometer and sample concentration.

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required (e.g., 128 or more).

-

Structural Verification Workflow

The interpretation of NMR spectra is a logical process of correlating the spectral data with the proposed molecular structure. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguously assigning signals, especially in complex molecules.[8][9]

-

COSY: Reveals proton-proton coupling relationships. Cross-peaks in a COSY spectrum connect protons that are coupled to each other.

-

HSQC: Shows correlations between protons and the carbons to which they are directly attached.

Caption: Logical workflow for structural verification using NMR.

Conclusion

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link]

-

ResearchGate. How to Prepare Samples for NMR. [Link]

-

University of California, Riverside. How to Prepare Samples for NMR. [Link]

-

Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University College London. Sample Preparation. [Link]

-

Nishida, Y., & Shima, K. (1995). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Pakistan, 17(2), 104-108. [Link]

-

ResearchGate. 1H and13C NMR spectra ofN-substituted morpholines | Request PDF. [Link]

-

Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

-

Wiley Science Solutions. KnowItAll Solutions for NMR. [Link]

-

nmrshiftdb2. nmrshiftdb2 - open nmr database on the web. [Link]

-

ResearchGate. Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]

-

ResearchGate. Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

CAS. NMR Database for Faster Structural Data. [Link]

-

Bruker. Mnova Predict | Accurate Prediction. [Link]

-

Mestrelab. Download NMR Predict. [Link]

-

Kégl, T., Kégl, M., & Kuki, Á. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5365–5377. [Link]

-

NMRS.io. 1H | toluene-d8 | NMR Chemical Shifts. [Link]

-

JoVE. Video: NMR Spectroscopy Of Amines. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Pearson. The NMR spectrum of toluene (methylbenzene) was shown in Figure 1.... [Link]

-

Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic, 684-689. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). [Link]

-

ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

-

Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

Stork, G. (2005). 1H and 13C NMR spectra of N-substituted morpholines. [Link]

-

Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

Matthews, R. S., Jones, M., & Banks, J. (1989). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841-845. [Link]

-

Duke University. The Duke NMR Center Coupling constants. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

-

Organic Chemistry Tutor. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Video: NMR Spectroscopy Of Amines [jove.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The NMR spectrum of toluene (methylbenzene) was shown in Figure 1... | Study Prep in Pearson+ [pearson.com]

- 5. acdlabs.com [acdlabs.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. organomation.com [organomation.com]

- 8. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Introduction: Structural Elucidation of a Chiral Heterocycle

A Technical Guide to the ¹H NMR Spectrum of 2-Methyl-2-(p-tolyl)morpholine

Abstract: This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. As a key analytical technique in structural elucidation, ¹H NMR offers invaluable insights for researchers and drug development professionals working with substituted morpholine scaffolds. This document details the theoretical prediction of the spectrum, including chemical shifts, integration, and multiplicity for each proton environment. A field-proven, step-by-step experimental protocol for acquiring high-quality spectra is presented, emphasizing the rationale behind critical parameter selection. The guide aims to serve as an in-depth resource for the characterization of this and structurally related compounds.

This compound is a heterocyclic compound featuring a saturated six-membered morpholine ring substituted at the C2 position with both a methyl and a p-tolyl group. The presence of a quaternary chiral center at C2, along with the distinct electronic environments of the morpholine ring and the aromatic p-tolyl moiety, makes ¹H NMR spectroscopy an exceptionally powerful tool for its structural verification and conformational analysis.

In drug discovery and development, the morpholine ring is a privileged scaffold due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. Accurate and unambiguous characterization of derivatives like this compound is a critical first step in understanding their structure-activity relationships. This guide provides the foundational knowledge for interpreting its ¹H NMR spectrum with confidence.

Theoretical Analysis of the ¹H NMR Spectrum

A thorough understanding of the molecule's structure is paramount to predicting and interpreting its ¹H NMR spectrum. The key to this analysis is identifying the chemically non-equivalent sets of protons and predicting their spectral parameters.

Molecular Structure and Proton Environments

The structure of this compound contains six distinct proton environments, labeled A through F for clarity. The morpholine ring typically adopts a chair conformation, leading to chemical non-equivalence of its methylene protons.

Caption: Labeled proton environments in this compound.

-

HA (3H): The protons of the methyl group at the C2 position.

-

HB & HB' (4H): The aromatic protons of the p-tolyl group. Due to para-substitution, they form an AA'BB' system, which often appears as two distinct doublets.

-

HB'' (3H): The protons of the methyl group on the p-tolyl ring.

-

HC & HD (2H): The two protons on C3 are diastereotopic due to the adjacent chiral center (C2). They are expected to have different chemical shifts and show geminal coupling.

-

HE (4H): The four protons on C5 and C6. Protons on C5 are adjacent to the nitrogen, and protons on C6 are adjacent to the oxygen. In many simple morpholine systems, these can appear as overlapping multiplets.[1]

-

HF (1H): The proton on the nitrogen atom (N-H). Its chemical shift can be variable and the peak is often broad.

Predicted Chemical Shifts, Multiplicities, and Integrals

The predicted spectral data are based on established chemical shift ranges for analogous functional groups and substituent effects.[2][3]

-

HB & HB' (Aromatic Protons): Aromatic protons typically resonate between 6.5-8.0 ppm.[3] The p-tolyl group will show two signals. The two protons ortho to the morpholine ring (HB) will be slightly deshielded compared to the two protons meta (HB'). This will result in two doublets, characteristic of a para-substituted benzene ring. A typical range would be δ 7.1-7.4 ppm . The integration will be for 4 protons in total (2H for each doublet).

-

HE (Morpholine Protons O-CH₂ and N-CH₂): The protons on carbons adjacent to the oxygen (C6) are expected to be further downfield than those adjacent to the nitrogen (C5). For N-substituted morpholines, the O-linked methylene protons can appear around δ 3.7-4.7 ppm, while the N-linked methylenes are found more upfield around δ 2.4-3.4 ppm.[4] Due to the complex coupling, these four protons (HE) may appear as a set of overlapping multiplets in the range of δ 2.6-3.9 ppm .

-

HC & HD (Morpholine Protons at C3): These protons are adjacent to the nitrogen and the chiral C2 carbon. They are diastereotopic and should appear as two separate signals. They will likely be doublets of doublets (or more complex multiplets) due to geminal coupling to each other and vicinal coupling to the N-H proton (if coupling is observed). Their expected chemical shift is in the range of δ 2.5-3.0 ppm .

-

HB'' (p-Tolyl Methyl Protons): The methyl group on an aromatic ring typically resonates around δ 2.3-2.4 ppm .[5][6] It will appear as a sharp singlet as it has no adjacent protons to couple with.

-

HA (C2-Methyl Protons): This methyl group is attached to a quaternary carbon that is also bonded to an oxygen, a nitrogen (in the ring), and an aromatic ring. This environment is relatively shielded compared to the aromatic protons. An expected chemical shift is in the range of δ 1.4-1.6 ppm . This signal will be a singlet.

-

HF (N-H Proton): The chemical shift of an amine proton is highly variable and depends on solvent, concentration, and temperature. It can range from δ 1-5 ppm .[3] The peak is often broad due to quadrupole broadening and exchange, and it may not show clear coupling to adjacent protons.

Data Summary Table

| Signal Label | Proton Environment | Predicted δ (ppm) | Integration | Predicted Multiplicity |

| HB / HB' | p-Tolyl (aromatic) | 7.1 – 7.4 | 4H | Two Doublets (d) |

| HE | Morpholine (-O-CH ₂-CH ₂-N-) | 2.6 – 3.9 | 4H | Multiplet (m) |

| HC / HD | Morpholine (-C-CH ₂-N-) | 2.5 – 3.0 | 2H | Multiplet (m) or two dds |

| HB'' | p-Tolyl (-CH ₃) | 2.3 – 2.4 | 3H | Singlet (s) |

| HA | C2-Methyl (-C-CH ₃) | 1.4 – 1.6 | 3H | Singlet (s) |

| HF | N-H | 1.0 – 5.0 (variable) | 1H | Broad Singlet (br s) |

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a robust, self-validating protocol for acquiring a high-resolution ¹H NMR spectrum of this compound. The causality behind each step is explained to ensure data integrity.

Sample Preparation

-

Analyte Purity: Ensure the sample is of high purity (>95%) to avoid spectral overlap from impurities. Residual solvents from synthesis should be removed under high vacuum.

-

Solvent Selection: The choice of a deuterated solvent is critical.[7]

-

Primary Choice: Deuterated chloroform (CDCl₃) is an excellent first choice as it dissolves a wide range of organic compounds and is easy to remove post-analysis.[8] Its residual proton peak at ~7.26 ppm may overlap with the aromatic signals, which should be noted.

-

Alternative: For more polar samples or for studies where hydrogen bonding of the N-H proton is of interest, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.[9] Its residual peak is at ~2.50 ppm.

-

-

Concentration: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.[10] This concentration is optimal for obtaining a good signal-to-noise ratio on most modern spectrometers (400 MHz and above) in a reasonable time.

-

Sample Filtration: Transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in a Pasteur pipette to prevent magnetic field distortions.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is the standard reference (δ = 0.00 ppm). Modern spectrometers can reference the spectrum to the residual solvent peak, but for highly accurate work, a drop of TMS can be added.[10]

NMR Instrument Parameters (400/500 MHz Spectrometer)

The following parameters are recommended for a standard ¹H spectrum. The rationale is to achieve good resolution and signal-to-noise while maintaining quantitative reliability.[11][12]

Caption: Standard workflow for NMR data acquisition.

-

Pulse Angle (p1): ~30-45 degrees. A 90° pulse gives the maximum signal per scan but requires a longer relaxation delay. A smaller flip angle allows for a shorter delay between scans without saturating the signals, improving the overall time efficiency for signal averaging.[13]

-

Acquisition Time (aq): 2-4 seconds. This determines the digital resolution. A longer acquisition time allows for the decay of the Free Induction Decay (FID) signal to be observed for longer, resulting in sharper lines in the final spectrum.[14]

-

Relaxation Delay (d1): 1-2 seconds. This is the time between the end of acquisition and the next pulse. The total time (d1 + aq) should ideally be long enough to allow protons to relax back to their equilibrium state. For routine spectra, a 1-2 second delay is a good compromise.

-

Number of Scans (ns): 8 to 16. Signal averaging increases the signal-to-noise ratio (S/N) by a factor of the square root of the number of scans. For a 5-10 mg sample, 8 or 16 scans are typically sufficient.

-

Spectral Width (sw): 12-16 ppm. This range should be wide enough to encompass all expected proton signals, from TMS at 0 ppm to potentially deshielded protons above 10 ppm.

Data Processing

-

Fourier Transform (FT): The raw FID (time-domain data) is converted into the spectrum (frequency-domain data) using a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: A flat baseline is crucial for accurate integration. Automated polynomial baseline correction algorithms are standard in modern software.

-

Referencing: The chemical shift (x-axis) is calibrated by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or the TMS peak to 0.00 ppm.

-

Integration: The area under each peak is integrated to determine the relative number of protons corresponding to each signal. The integral of a well-defined peak (e.g., one of the singlets) should be set to its known proton count (3H) to normalize the other integrals.

Advanced NMR Experiments for Full Structural Confirmation

While a 1D ¹H NMR spectrum provides significant information, complex or overlapping signals, particularly in the morpholine ring region, may require further analysis. For unambiguous assignment, 2D NMR experiments are invaluable.[15][16]

-

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through 2 or 3 bonds). It would confirm the connectivity within the morpholine ring and distinguish the HC/HD protons from the HE protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This correlates protons directly to the carbons they are attached to. It is extremely useful for assigning the proton signals of the different CH₂ groups in the morpholine ring by using their distinct ¹³C chemical shifts.

-

HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over 2-3 bonds. It is a powerful tool for piecing together the molecular skeleton, for example, by showing a correlation from the C2-Methyl protons (HA) to the aromatic carbons of the p-tolyl group.

By employing these techniques, a complete and validated assignment of every proton and carbon in the this compound molecule can be achieved, providing the highest level of confidence in its structural identity.

References

-

Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

-

Burns, D. C., Reynolds, W. F., & Enriquez, R. G. (2018). Acquiring 1H and 13C Spectra. In Structure Elucidation in Organic Chemistry. Academic Press. [Link]

-

University of Rochester Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. [Link]

-

Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. ResearchGate. [Link]

-

Chemistry For Everyone. (2023). What Are Common NMR Solvents?. YouTube. [Link]

-

Boston University Chemical Instrumentation Center. (n.d.). Basic NMR Concepts. [Link]

-

Stork, T. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magn Reson Chem. [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

-

University of Wisconsin-Madison Chemistry Department. (2020). Optimized Default 1H Parameters. NMR Facility Blog. [Link]

-

Soderberg, T. (2022). The 1H-NMR experiment. Chemistry LibreTexts. [Link]

-

UCLA Department of Chemistry & Biochemistry. (n.d.). The Acquisition Parameters. [Link]

-

eGPAT. (2019). Solvents in NMR spectroscopy. [Link]

-

University of California, Irvine. (n.d.). Basic NMR Theory; an Introduction. [Link]

-

Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

-

ResearchGate. (n.d.). Chemical shift change of the p-tolyl methyl signals. [Link]

-

OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

-

University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Chegg.com. (2020). Solved Consult the 1H NMR spectrum of propyl p-tolyl ether. [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

ResearchGate. (n.d.). ¹H NMR signals for methylene protons of morpholine group. [Link]

-

Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. Solved Consult the 1H NMR spectrum of propyl p-tolyl ether | Chegg.com [chegg.com]

- 6. P-TOLYL DISULFIDE(103-19-5) 1H NMR spectrum [chemicalbook.com]

- 7. egpat.com [egpat.com]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. youtube.com [youtube.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. books.rsc.org [books.rsc.org]

- 12. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 13. sites.bu.edu [sites.bu.edu]

- 14. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]

- 15. omicsonline.org [omicsonline.org]

- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Methyl-2-(p-tolyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Methyl-2-(p-tolyl)morpholine, a substituted morpholine derivative of interest in medicinal chemistry and drug development. By delving into the principles of ¹³C NMR, detailed spectral interpretation, and advanced analytical techniques, this document serves as a practical resource for the unambiguous structural elucidation and characterization of this and related heterocyclic compounds.

Introduction: The Morpholine Scaffold and the Power of ¹³C NMR

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable component in drug design. The introduction of substituents, such as the methyl and p-tolyl groups in this compound, creates a chiral center and significantly influences the molecule's conformation, biological activity, and spectroscopic properties.

¹³C NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules, providing detailed information about the carbon framework.[1] Unlike ¹H NMR, the proton-decoupled ¹³C NMR spectrum is typically free of complex spin-spin coupling, with each unique carbon atom producing a distinct signal. The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment, offering profound insights into hybridization, substituent effects, and molecular geometry.[2]

This guide will systematically deconstruct the ¹³C NMR spectrum of this compound, offering a predictive analysis grounded in established spectroscopic principles and data from related structures. We will explore not only the standard broadband-decoupled spectrum but also advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional (2D) correlation spectroscopy (HSQC, HMBC) that are essential for a complete and confident structural assignment.

Predicted ¹³C NMR Spectrum and Signal Assignment

The structure of this compound contains 12 unique carbon atoms, and therefore, its proton-decoupled ¹³C NMR spectrum is expected to exhibit 12 distinct signals. The predicted chemical shifts are based on the known values for the parent morpholine ring, combined with the well-established substituent chemical shift (SCS) effects of the methyl and p-tolyl groups.

Molecular Structure and Carbon Numbering

To facilitate a clear and unambiguous discussion, the carbon atoms of this compound are numbered as follows:

Caption: Numbering scheme for this compound.

Predicted Chemical Shifts and Rationale

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound in a common NMR solvent such as CDCl₃. The rationale for each assignment is provided, drawing upon established principles of substituent effects.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (DEPT-135) | Rationale |

| C2 | 75-85 | Quaternary (absent) | This quaternary carbon is bonded to an oxygen, a nitrogen, a methyl, and an aryl group. The electronegative oxygen and nitrogen atoms will cause a significant downfield shift. Its quaternary nature means it will be absent in DEPT-135 and DEPT-90 spectra and likely show a weaker signal in the broadband-decoupled spectrum.[1] |

| C3 | 48-55 | Methylene (negative) | This methylene carbon is adjacent to the nitrogen atom. Its chemical shift will be influenced by the substituents on C2. |

| C5 | 45-50 | Methylene (negative) | This methylene carbon is also adjacent to the nitrogen. It is further from the substitution at C2 than C3, so it is expected to be slightly more upfield. |

| C6 | 65-70 | Methylene (negative) | This methylene carbon is adjacent to the highly electronegative oxygen atom, resulting in a downfield shift. |

| C-Me (on C2) | 20-30 | Methyl (positive) | A typical chemical shift for a methyl group on a quaternary carbon. |

| C1' (ipso) | 140-145 | Quaternary (absent) | The ipso-carbon of the tolyl group, attached to the C2 of the morpholine ring. Its chemical shift is influenced by the alkyl substituent. |

| C2', C6' (ortho) | 125-130 | Methine (positive) | Aromatic carbons ortho to the point of attachment. |

| C3', C5' (meta) | 128-132 | Methine (positive) | Aromatic carbons meta to the point of attachment, typically showing a chemical shift close to that of unsubstituted benzene. |

| C4' (para) | 135-140 | Quaternary (absent) | The para-carbon of the tolyl group, attached to the methyl group. The methyl substituent causes a downfield shift. |

| C-Me' (on C4') | 20-25 | Methyl (positive) | A typical chemical shift for a methyl group on an aromatic ring. |

Experimental Protocols for High-Fidelity ¹³C NMR Analysis

Achieving high-quality, reproducible ¹³C NMR data is paramount for accurate structural elucidation. The following section outlines a robust experimental workflow.

Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity. Impurities from the synthesis, such as starting materials or by-products, will introduce extraneous signals and complicate spectral analysis.[3] Common synthetic routes to substituted morpholines may involve the cyclization of amino alcohols, and residual starting materials could be a source of impurities.[4][5][6]

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[7] However, solvent choice can influence chemical shifts; for instance, aromatic solvents like benzene-d₆ can induce significant changes in the chemical shifts of nearby protons and carbons due to anisotropic effects.[7][8][9]

-

Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Reference Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0 ppm.[2]

NMR Data Acquisition

The following is a general procedure for acquiring 1D and 2D NMR spectra on a modern NMR spectrometer.

Sources

- 1. 13Carbon NMR [chem.ch.huji.ac.il]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. Morpholine synthesis [organic-chemistry.org]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

Mass spectrometry of 2-Methyl-2-(p-tolyl)morpholine

An In-Depth Technical Guide to the Mass Spectrometry of 2-Methyl-2-(p-tolyl)morpholine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of this compound (C₁₂H₁₇NO, Mol. Wt.: 191.27 g/mol ).[1][2][3] Designed for researchers, analytical scientists, and drug development professionals, this document details the foundational principles, experimental methodologies, and expected fragmentation pathways for the robust characterization and quantification of this molecule. We explore both soft and hard ionization techniques, propose a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow, and provide a detailed structural elucidation of its mass spectral fragments. The causality behind each experimental choice is explained to ensure technical accuracy and methodological reproducibility.

Introduction: The Analytical Imperative

This compound is a substituted morpholine derivative. The morpholine ring is a common scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[4] Therefore, the ability to unambiguously identify and accurately quantify its derivatives is critical for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. Mass spectrometry (MS) offers unparalleled sensitivity and specificity, making it the premier technique for this purpose.[5] This guide serves as a practical, field-proven resource for developing and implementing rigorous MS-based analytical methods for this compound.

Physicochemical Properties & Ionization Potential

Understanding the structure of this compound is fundamental to predicting its behavior in a mass spectrometer.

-

Structure: The molecule consists of a morpholine ring substituted at the 2-position with both a methyl group and a p-tolyl (4-methylphenyl) group.

-

Exact Mass: 191.1310 g/mol

-

Key Feature for Ionization: The tertiary amine within the morpholine ring is a basic site. This makes the molecule an excellent candidate for positive mode electrospray ionization (ESI+), where it will readily accept a proton to form the [M+H]⁺ ion at m/z 192.1388.

The choice of ionization technique is the first critical decision in method development. For coupling with liquid chromatography, soft ionization techniques are preferred.

-

Electrospray Ionization (ESI): Highly suitable for this molecule due to the basic nitrogen. It is the recommended approach for LC-MS analysis, yielding the protonated molecular ion with minimal in-source fragmentation.

-

Atmospheric Pressure Chemical Ionization (APCI): A viable alternative to ESI, particularly for less polar compounds or when analyzing samples in less polar solvents.

-

Electron Ionization (EI): A "hard" ionization technique typically coupled with Gas Chromatography (GC-MS).[6][7] It involves bombarding the molecule with high-energy electrons (typically 70 eV), causing extensive and reproducible fragmentation.[8] While less common for quantitative analysis of drug molecules in biological matrices, EI is invaluable for structural elucidation and library matching.

Analytical Workflow: A Validated Approach

A robust analytical method is a self-validating system. The following workflow outlines a comprehensive procedure for the quantitative analysis of this compound in a complex matrix (e.g., plasma) using LC-MS/MS.

Experimental Workflow Diagram

Caption: A typical bioanalytical workflow for quantitative analysis.

Step-by-Step Experimental Protocol (LC-MS/MS)

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound in methanol at 1 mg/mL.

-

Generate a series of calibration standards (e.g., 1-1000 ng/mL) by spiking the stock solution into the appropriate matrix (e.g., blank plasma).

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations.

-

For each sample, standard, and QC, add an internal standard (e.g., a deuterated analog) to correct for matrix effects and variability.

-

-

Sample Extraction (Protein Precipitation):

-

To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of 50:50 methanol:water. This step is crucial for ensuring compatibility with the initial mobile phase conditions.[9][10]

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). A C18 phase provides excellent retention for moderately hydrophobic molecules like this one.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acidifier promotes protonation of the analyte, enhancing ESI+ signal.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-3.0 min: 10% to 95% B

-

3.0-4.0 min: Hold at 95% B

-

4.0-4.1 min: 95% to 10% B

-

4.1-5.0 min: Hold at 10% B (re-equilibration)

-

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: ESI Positive.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. This mode provides superior sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.

-

Precursor Ion (Q1): m/z 192.1 (for [M+H]⁺).

-

Product Ions (Q3): Select at least two stable and abundant fragment ions for confirmation and quantification (e.g., m/z 132.1 and m/z 100.1, see Fragmentation Analysis below).

-

Instrument Parameters: Optimize gas flows (nebulizer, heater), temperatures, and collision energy for maximum signal intensity.

-

Fragmentation Analysis: Deciphering the Structure

The fragmentation pattern is the molecular fingerprint.[11][12] It provides definitive structural confirmation.

Electron Ionization (EI) Fragmentation

Under hard ionization conditions, the molecular ion (M⁺˙ at m/z 191.1) is formed, which then undergoes characteristic fragmentation. For cyclic amines, alpha-cleavage (cleavage of a bond adjacent to the nitrogen atom) is a dominant pathway.[13][14]

-

Alpha-Cleavage (Loss of Methyl Radical): Cleavage of the C-CH₃ bond adjacent to the nitrogen is highly favorable, resulting in a stable ion at m/z 176.1 .

-

Benzylic Cleavage/Ring Opening: The most favorable fragmentation is the cleavage of the bond between the quaternary carbon and the tolyl group, leading to the formation of a tolyl radical and a charged morpholine fragment, or vice versa. The charge is most likely to be retained by the nitrogen-containing fragment. A key fragmentation pathway involves the cleavage of the C2-C(tolyl) bond and the C2-N bond, which can lead to the formation of the tolyl-C(CH₃)=CH₂⁺ ion. However, a more dominant fragmentation is the cleavage that breaks the morpholine ring.

-

Ring Cleavage: The morpholine ring can open, followed by rearrangements. A common fragmentation for morpholines is the loss of C₂H₄O, leading to an ion at m/z 147.1 .

-

Formation of Tropylium Ion: The p-tolyl group can rearrange to form a stable methyl-substituted tropylium ion at m/z 91.1 . This is a very common fragment for toluene-containing compounds.

Collision-Induced Dissociation (CID) of [M+H]⁺

In an LC-MS/MS experiment, the protonated molecule (m/z 192.1) is fragmented. The fragmentation pathways differ slightly from EI but are driven by the same principles of forming stable ions.

-

Loss of Neutral Morpholine Fragment: A primary fragmentation could involve the cleavage of the bond connecting the tolyl-methyl-carbon to the morpholine nitrogen, leading to a stable tertiary carbocation. This would result in a fragment at m/z 105.1 (tolyl-C⁺-CH₃).

-

Ring Opening and Cleavage: The protonated morpholine ring can open, followed by the loss of neutral fragments. A characteristic cleavage across the ring can lead to the formation of a protonated amino-ether fragment. A highly probable fragmentation is the loss of the p-tolyl-methyl-ethene neutral molecule (C₉H₁₀), resulting in a protonated morpholine fragment at m/z 88.1 .

-

Cleavage leading to the Iminium Ion: A significant fragmentation pathway involves the cleavage of the C-O bond and a C-C bond in the ring, leading to the formation of a stable iminium ion. Cleavage of the C-tolyl bond followed by ring opening could lead to a fragment at m/z 100.1 ([C₅H₁₀NO]⁺). This fragment represents the methyl-substituted morpholine ring after losing the tolyl group.

Predicted Fragmentation Pathway Diagram

Caption: Predicted major fragmentation pathways for [M+H]⁺ of this compound in CID.

Summary of Key Mass Transitions

For quantitative MRM analysis, the most intense and specific transitions should be chosen.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Identity | Use |

| This compound | 192.1 | 132.1 | [M+H - C₂H₄O]⁺ | Quantifier |

| 192.1 | 100.1 | [M+H - C₇H₇]⁺ (Iminium Ion) | Qualifier | |

| 192.1 | 91.1 | [C₇H₇]⁺ (Tropylium Ion) | Qualifier |

Conclusion

This guide provides a robust framework for the mass spectrometric analysis of this compound. By understanding its fundamental chemical properties, a scientist can logically develop a sensitive and specific LC-MS/MS method suitable for demanding applications in pharmaceutical development and research. The proposed workflow, from sample preparation to data analysis, emphasizes principles of self-validation and reproducibility. The detailed fragmentation analysis provides the necessary foundation for confident structural confirmation and the selection of optimal transitions for quantitative studies. Adherence to these principles will ensure the generation of high-quality, reliable, and defensible analytical data.

References

-

2-methyl-2-(4-methylphenyl)morpholine . Stenutz. [Link]

-

Chapter 11 - Amines . Future4200. [Link]

-

(a) Mass spectra of morpholine cation and fragment ions which are... . ResearchGate. [Link]

-

Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry . PubMed. [Link]

-

Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography-Mass Spectrometry | Request PDF . ResearchGate. [Link]

-

Electron ionization . Wikipedia. [Link]

-

2-METHYL-2-P-TOLYL-MORPHOLINE CAS#: 902836-81-1 . ChemWhat. [Link]

-

Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]

-

Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications . Research and Reviews. [Link]

-

Electron Ionization for GC–MS . LCGC International. [Link]

-

Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry . ResearchGate. [Link]

-

Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS) . Vietnam Journal of Food Control. [Link]

-

Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS) | Request PDF . ResearchGate. [Link]

-

4-(p-Tolyl)morpholine | C11H15NO . PubChem. [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS . Chemguide. [Link]

-

Morpholine . NIST WebBook. [Link]

-

Mass Spectrometry: Fragmentation . SlidePlayer. [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity . ResearchGate. [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives . ResearchGate. [Link]

-

An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture . PMC. [Link]

-

Fragmentation Pattern of Mass Spectrometry | PDF . Slideshare. [Link]

-

Synthesis of 2‐(p‐tolyl)quinoline (83) from (2‐aminophenyl)methanol... . ResearchGate. [Link]

-

Morpholine, 4-methyl- . NIST WebBook. [Link]

-

N-(2-Phenylethyl)-morpholine - Optional[MS (GC)] - Spectrum . SpectraBase. [Link]

-

2-Pentene, 2-methyl- . NIST WebBook. [Link]

Sources

- 1. 2-methyl-2-(4-methylphenyl)morpholine [stenutz.eu]

- 2. chemwhat.com [chemwhat.com]

- 3. 2-METHYL-2-P-TOLYL-MORPHOLINE | 902836-81-1 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. rroij.com [rroij.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]

- 13. future4200.com [future4200.com]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-Depth Technical Guide to the FT-IR Spectroscopy of 2-Methyl-2-(p-tolyl)morpholine

Foreword: The Vibrational Fingerprint in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the unambiguous identification and structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates are paramount. Fourier Transform Infrared (FT-IR) spectroscopy serves as a cornerstone analytical technique, providing a rapid, non-destructive, and highly specific "molecular fingerprint" of a compound.[1][2] This guide offers a detailed examination of the FT-IR spectroscopic analysis of 2-Methyl-2-(p-tolyl)morpholine, a heterocyclic compound of interest in medicinal chemistry. By delving into the principles, experimental protocols, and spectral interpretation, this document provides a comprehensive framework for researchers to leverage FT-IR for structural elucidation and quality assurance.

Molecular Structure: Deconstructing this compound

To effectively interpret the FT-IR spectrum, we must first understand the molecular architecture of this compound. The molecule is comprised of three key structural motifs, each contributing distinct vibrational signatures.

-

Morpholine Ring: A saturated six-membered heterocycle containing a secondary amine (which is tertiary in this specific substituted molecule) and an ether linkage. This ring is conformationally flexible and will exhibit characteristic C-H, C-N, and C-O-C vibrations.

-

p-Tolyl Group: A para-substituted aromatic ring (a benzene ring with two substituents at opposite positions). This group is responsible for aromatic C-H and C=C stretching modes, as well as highly characteristic out-of-plane bending vibrations that confirm the 1,4-substitution pattern.[3]

-

Methyl Groups: The molecule contains two methyl (-CH₃) groups—one directly attached to the morpholine ring and one on the tolyl group. These will produce aliphatic C-H stretching and bending signals.

Caption: 2D structure of this compound.

Experimental Protocol and Data Acquisition

The acquisition of a high-quality FT-IR spectrum is contingent upon a robust experimental methodology. While several sampling techniques exist, Attenuated Total Reflectance (ATR) is often the preferred method for solid and powder samples in a modern laboratory due to its simplicity, speed, and minimal sample preparation.[4][5]

Sources

Physical properties of 2-Methyl-2-(p-tolyl)morpholine

An In-depth Technical Guide to the Physical Properties of 2-Methyl-2-(p-tolyl)morpholine

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 902836-81-1). The morpholine scaffold is a privileged structure in medicinal chemistry, frequently employed to enhance physicochemical properties, metabolic stability, and biological activity of drug candidates.[1][2] Understanding the specific properties of its derivatives, such as the title compound, is fundamental for its application in drug design, process development, and quality control. This document synthesizes known data with expert-guided methodologies for empirical characterization, offering a framework for researchers working with this and related compounds.

Introduction and Molecular Structure

This compound is a heterocyclic compound featuring a morpholine ring substituted at the 2-position with both a methyl and a p-tolyl group. The morpholine ring, a saturated six-membered heterocycle containing oxygen and nitrogen atoms, is a versatile building block in medicinal chemistry. Its presence often imparts favorable properties such as improved water solubility and pharmacokinetic profiles.[1][3] The substitution at the C2 position creates a chiral center, meaning the compound exists as a racemic mixture of (R) and (S) enantiomers unless a stereoselective synthesis is employed.

Key Structural Features:

-

Core Scaffold: Morpholine ring, providing a combination of hydrophilicity (ether and amine groups) and a stable chair conformation.

-

Substitution: A geminal substitution at the C2 position with a methyl group and a p-tolyl (4-methylphenyl) group.

-

Chirality: The C2 carbon is a stereocenter.

-

Lipophilicity: The p-tolyl group significantly increases the lipophilicity of the molecule compared to the parent morpholine ring.

The structural features dictate the compound's physical properties, influencing its melting point, solubility, and interactions with biological targets.

Physicochemical Properties

The empirical and theoretical properties of this compound are summarized below. Direct experimental data for this specific molecule is limited, a common challenge for non-commodity research chemicals. Where specific data is unavailable, expected properties based on its structure are discussed.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source / Method |

| CAS Number | 902836-81-1 | Chemical Supplier Data[4][5] |

| Molecular Formula | C₁₂H₁₇NO | Chemical Supplier Data[4][5] |

| Molecular Weight | 191.27 g/mol | Chemical Supplier Data[4][5] |

| Melting Point | 49-51 °C | Chemical Supplier Data[4][5] |

| Boiling Point | Not determined experimentally. Predicted to be >250 °C. | Prediction based on structure |

| Appearance | Likely a white to off-white solid at room temperature. | Inferred from melting point |

| Solubility | Expected to be soluble in organic solvents (e.g., DCM, EtOAc, MeOH) and sparingly soluble in water. | Structural Analogy |

| pKa (Conjugate Acid) | Predicted to be in the range of 7.5 - 8.5. | Analogy to other N-alkyl morpholines |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound. Below are the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. The expected signals in ¹H and ¹³C NMR spectra are detailed below. The morpholine ring typically adopts a chair conformation, which can lead to complex splitting patterns for its methylene protons.[6][7]

Expected ¹H NMR Signals (in CDCl₃, ~400 MHz):

-

Aromatic Protons (p-tolyl): Two doublets, integrating to 2H each, in the range of δ 7.1-7.4 ppm.

-

Morpholine Protons (-O-CH₂-): A complex multiplet, integrating to 2H, typically downfield around δ 3.6-3.9 ppm due to the adjacent oxygen.[6]

-

Morpholine Protons (-N-CH₂-): A complex multiplet, integrating to 2H, typically upfield around δ 2.6-3.0 ppm.[6]

-

p-tolyl Methyl Protons (-Ar-CH₃): A singlet, integrating to 3H, around δ 2.3 ppm.

-

C2-Methyl Protons (-C-CH₃): A singlet, integrating to 3H, expected to be the most upfield signal around δ 1.3-1.5 ppm.

-

NH Proton: A broad singlet, integrating to 1H. Its chemical shift is variable and depends on concentration and solvent.

Expected ¹³C NMR Signals (in CDCl₃, ~100 MHz):

-

Aromatic Carbons: Four signals expected in the δ 125-140 ppm range.

-

C2 (Quaternary Carbon): A signal around δ 75-85 ppm.

-

Morpholine Carbons (-O-CH₂-): A signal around δ 67-72 ppm.

-

Morpholine Carbons (-N-CH₂-): A signal around δ 45-50 ppm.

-

p-tolyl Methyl Carbon: A signal around δ 21 ppm.

-

C2-Methyl Carbon: A signal around δ 20-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

-

N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1515 cm⁻¹.

-

C-O-C Stretch (Ether): A strong, characteristic peak in the 1100-1150 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Method: Electrospray Ionization (ESI) is typically used for polar molecules like morpholine derivatives.

-

Expected Ion: In positive ion mode, the molecular ion peak [M+H]⁺ would be observed at m/z 192.28.

-

Fragmentation: Key fragmentation would likely involve the loss of the methyl group or cleavage of the morpholine ring.

Experimental Protocols for Physical Characterization

To ensure scientific integrity, all characterization must follow validated protocols. The following section details standard methodologies for determining the key physical properties.

General Workflow for Characterization

The following diagram outlines a standard workflow for the physicochemical analysis of a novel synthetic compound like this compound.

Caption: Standard workflow for the characterization of a new chemical entity.

Protocol: Melting Point Determination

Causality: The melting point is a crucial indicator of purity. A sharp melting range (e.g., < 2 °C) typically signifies high purity, while a broad range suggests the presence of impurities.

-

Calibration: Calibrate the melting point apparatus using certified standards (e.g., caffeine, vanillin) that bracket the expected melting point of the sample.

-

Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline sample into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the apparatus. Heat rapidly to about 15-20 °C below the expected melting point (49 °C).

-

Ramp Rate: Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). Report this range.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol: NMR Sample Preparation and Analysis

Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. If solubility is an issue, or if the NH proton is of particular interest, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

-

Dissolution: Gently agitate the tube to ensure complete dissolution of the sample.

-

Acquisition: Acquire the ¹H spectrum, followed by the ¹³C and 2D spectra (e.g., COSY, HSQC) as needed for full structural assignment.

-

Processing: Process the data using appropriate software. Phase and baseline correct the spectra and integrate the ¹H signals. Reference the spectrum to the TMS signal.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, general precautions for handling substituted amine compounds should be followed.

-

Handling: Use personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8°C to ensure long-term stability.[5]

-

Toxicity: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if ingested, inhaled, or absorbed through the skin.

Conclusion

This compound is a chiral substituted morpholine with a melting point of 49-51 °C.[4][5] Its structure suggests solubility in common organic solvents and a spectroscopic profile characteristic of its aromatic and heterocyclic components. While comprehensive experimental data is sparse, this guide provides the foundational knowledge and validated experimental frameworks necessary for its empirical study. The protocols and expected analytical data herein serve as a robust starting point for any researcher incorporating this molecule into a drug discovery or chemical development program.

References

-

Calugi, L., Lenci, E., & Trabocchi, A. (2021). Biological relevance and synthesis of C-substituted morpholine derivatives. ResearchGate. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2022). MORPHOLINE. Retrieved from [Link]

-

Bavetsias, V., & Crumpler, S. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Retrieved from [Link]

-

Various Authors. (n.d.). Biological Relevance and Synthesis of C-Substituted Morpholine Derivatives | Request PDF. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(p-Tolyl)morpholine. PubChem. Retrieved from [Link]

-

ChemWhat. (n.d.). 2-METHYL-2-P-TOLYL-MORPHOLINE CAS#: 902836-81-1. Retrieved from [Link]

-

Dömling, A., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Retrieved from [Link]

-

NotNicolau. (2016). Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Morpholine. NIST WebBook. Retrieved from [Link]

-

Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved from [Link]

-

Al-Tamiemi, E. O., & Jasim, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Retrieved from [Link]

-

Fonseca, A. C., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. Retrieved from [Link]

-

Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved from [Link]

-

Chavan, N. D., et al. (2021). Synthesis of 2‐(p‐tolyl)quinoline from (2‐aminophenyl)methanol... ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Phenyl-3-methylmorpholine. PubChem. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 6-(p-Tolyl)-2-methyl-2-heptenol, trans- (CAS 39599-18-3). Retrieved from [Link]

-

Dlubal Software. (n.d.). RHC 125x50x3.0 | EN 10219-2:1997 | Continental Steel | Cross-Section Properties & Analysis. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethyl 3-hydroxy-3-methylbutanoate (CAS 18267-36-2). Retrieved from [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. chemwhat.com [chemwhat.com]

- 5. 2-METHYL-2-P-TOLYL-MORPHOLINE | 902836-81-1 [amp.chemicalbook.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. acdlabs.com [acdlabs.com]

A Technical Guide to the Stereochemistry of 2-Methyl-2-(p-tolyl)morpholine

Abstract: This technical guide provides an in-depth exploration of the stereochemistry of 2-Methyl-2-(p-tolyl)morpholine, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. The presence of a quaternary stereocenter at the C2 position dictates the existence of two non-superimposable enantiomers, (R) and (S), whose distinct three-dimensional arrangements can lead to significant differences in pharmacological activity, metabolic profiles, and toxicity. This document details the synthesis strategies for both racemic and enantiopure forms, outlines robust analytical methodologies for chiral separation and characterization, and discusses the profound impact of stereoisomerism on biological interactions. The protocols and insights presented herein are intended to provide researchers, scientists, and drug development professionals with a comprehensive framework for investigating and utilizing the stereoisomers of this compound.

Introduction to this compound

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates due to its favorable physicochemical properties, metabolic stability, and ability to improve aqueous solubility.[1][2] The introduction of substituents onto the morpholine core, as seen in this compound (CAS No. 902836-81-1), can impart specific pharmacological activities and create opportunities for stereochemical exploration.[3][4]

Chemical Structure and the C2 Stereocenter

The core of this molecule's stereochemical identity lies at the C2 position of the morpholine ring. This carbon atom is bonded to four distinct substituents: a methyl group, a p-tolyl group, the ring oxygen (O1), and a methylene group (C3) of the ring. This arrangement makes the C2 carbon a chiral center, giving rise to a pair of enantiomers: (R)-2-Methyl-2-(p-tolyl)morpholine and (S)-2-Methyl-2-(p-tolyl)morpholine. These molecules are mirror images of each other and are not superimposable.

Caption: Enantiomers of this compound at the C2 stereocenter.

The Importance of Stereoisomerism in Drug Development

Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, they often interact differently with each enantiomer of a chiral drug. This stereoselectivity can result in one enantiomer (the eutomer) exhibiting the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even responsible for undesirable side effects or toxicity.[5] Therefore, the synthesis, separation, and independent biological evaluation of each enantiomer are critical steps in modern drug discovery and development.[5][6]

Synthesis Strategies

The construction of the 2,2-disubstituted morpholine scaffold can be approached through several synthetic routes, aiming for either a racemic mixture for initial screening or a specific enantiomer for detailed pharmacological studies.

Racemic Synthesis Approaches

A common and effective strategy for synthesizing morpholine derivatives involves the cyclization of vicinal amino alcohols.[7] For this compound, a plausible racemic synthesis begins with 2-amino-1-(p-tolyl)propan-1-ol. This precursor can be reacted with an agent that introduces a two-carbon unit, such as ethylene sulfate or a 2-haloethanol, followed by base-mediated intramolecular cyclization to form the morpholine ring.

Caption: General workflow for the racemic synthesis of the target morpholine.

Asymmetric Synthesis for Enantiopure Production

Achieving an enantiomerically pure product from the outset is highly desirable as it bypasses the need for downstream resolution. Asymmetric synthesis can be accomplished by using a chiral starting material or employing a chiral catalyst. One potential strategy is the use of a Sharpless asymmetric epoxidation of an appropriate allylic alcohol, followed by regioselective ring-opening with an amine and subsequent cyclization. More modern approaches might involve transition-metal-catalyzed asymmetric carboamination reactions.[1] These methods are often more complex but provide direct access to a single stereoisomer.

Resolution and Separation of Enantiomers

When a racemic mixture is synthesized, it must be separated into its constituent enantiomers for proper evaluation. Chiral chromatography is the predominant technique for both analytical and preparative-scale resolution.

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus elute separately. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a broad range of chiral compounds.[8]

This protocol is a self-validating system designed to establish a robust method for the separation of (R)- and (S)-2-Methyl-2-(p-tolyl)morpholine.

Objective: To achieve baseline separation (Resolution, Rₛ > 1.5) of the enantiomers.

Step 1: Column and Mobile Phase Screening

-

Rationale: The nature of the CSP and the polarity of the mobile phase are the most critical factors in chiral recognition.[8] Screening different columns and solvent systems is the most efficient way to find a successful separation.

-

Procedure:

-

Prepare a stock solution of racemic this compound (1 mg/mL) in ethanol.

-

Screen a set of polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC).

-

Begin with a standard mobile phase system, such as Hexane/Isopropanol (90:10 v/v), at a flow rate of 1.0 mL/min.

-

Monitor the separation at a suitable UV wavelength (e.g., 220 nm or 254 nm).

-

If no separation is observed, systematically vary the alcohol modifier (e.g., switch to ethanol) and its percentage (e.g., 5%, 15%, 20%).

-

Step 2: Method Optimization

-

Rationale: Once initial separation is achieved, parameters are fine-tuned to maximize resolution and improve peak shape.

-

Procedure:

-

Using the column and solvent system that provided the best initial result, adjust the mobile phase composition in small increments (e.g., ±2% alcohol) to optimize the separation factor (α) and resolution (Rₛ).

-

Optimize the column temperature. Lower temperatures often improve resolution, but increase analysis time and backpressure. Test at 15°C, 25°C, and 40°C.

-

Adjust the flow rate to balance analysis speed and efficiency.

-

Step 3: Validation

-

Rationale: The method's robustness and linearity must be confirmed.

-

Procedure:

-

Linearity: Inject a series of known concentrations to confirm that the peak area response is linear.

-

Precision: Perform multiple injections of the same sample to ensure retention times and peak areas are reproducible.

-

Limit of Detection (LOD): Determine the lowest concentration at which each enantiomer can be reliably detected.

-

Analytical Characterization of Stereoisomers

Once separated, the identity and purity of each enantiomer must be rigorously confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Standard ¹H and ¹³C NMR spectra will be identical for both enantiomers. However, NMR is crucial for confirming the overall chemical structure. The morpholine ring protons typically appear as complex multiplets due to the fixed chair conformation and axial/equatorial environments.[9][10] To distinguish enantiomers, one can use a chiral solvating agent or derivatize the molecule with a chiral reagent to form diastereomers, which will have distinct NMR spectra.

Chiral Chromatography for Enantiomeric Purity Assessment

The optimized analytical HPLC method developed in Section 3.1.1 is the primary tool for determining the enantiomeric excess (ee) of a sample. The ee is a measure of the purity of one enantiomer relative to the other.

| Parameter | (R)-Enantiomer (Hypothetical) | (S)-Enantiomer (Hypothetical) |

| Retention Time (tᵣ) | 8.5 min | 10.2 min |

| Separation Factor (α) | - | 1.20 |

| Resolution (Rₛ) | - | 1.85 |

| Specific Rotation [α] | Positive (+) | Negative (-) |

| Enantiomeric Excess (ee) | >99% (for a pure sample) | >99% (for a pure sample) |

| Table 1: Hypothetical analytical data for the enantiomers of this compound. |

Determination of Absolute Configuration

While chromatography can separate enantiomers, it does not reveal their absolute three-dimensional arrangement (R or S).

-

X-Ray Crystallography: This is the definitive method for determining absolute configuration.[11] It involves growing a high-quality single crystal of one enantiomer (or a derivative containing a heavy atom) and analyzing its diffraction pattern to generate a 3D model of the molecule.[12]

-

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Chiral molecules have characteristic CD spectra. The absolute configuration can often be assigned by comparing the experimental spectrum to that of a known compound or to spectra predicted by computational calculations.

Caption: A comprehensive analytical workflow from racemic mixture to fully characterized enantiomers.

The Impact of Stereochemistry on Pharmacological Activity

The primary driver for undertaking the complex processes described above is the established principle of stereoselectivity in pharmacology. The distinct spatial arrangement of atoms in each enantiomer leads to differential binding affinities with chiral biological targets.

Stereoselectivity in Biological Systems

A classic example is the drug thalidomide, where one enantiomer was an effective sedative while the other was tragically teratogenic. While most examples are less dramatic, differences in efficacy and side-effect profiles between enantiomers are common.[5] For morpholine-containing compounds, which are often designed as kinase inhibitors or CNS agents, the precise orientation of substituents is critical for fitting into a binding pocket and eliciting a biological response.[6][13]

The two enantiomers of this compound must be considered as two separate chemical entities. They should be independently tested for:

-

Pharmacodynamics: Potency and efficacy at the target receptor or enzyme.

-